Herierin III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

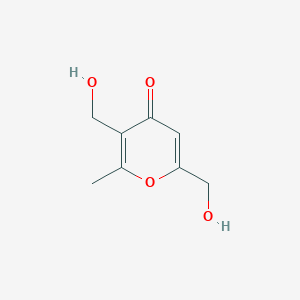

Herierin III belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Herierin III has been shown to exhibit significant neuroprotective properties. Research indicates that it can enhance neuronal survival and promote regeneration following nerve injuries. For instance, studies have demonstrated that this compound treatment leads to increased expression of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal health and function .

Case Study: Nerve Injury Model

- In a study involving Sprague-Dawley rats with peroneal nerve crush injuries, administration of this compound resulted in enhanced recovery of motor function and increased expression of signaling proteins associated with neuronal survival, such as Akt and MAPK pathways .

Anti-Inflammatory Properties

This compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Research has shown that this compound can modulate inflammatory pathways by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory markers.

Data Table: Inflammatory Markers Modulated by this compound

Cognitive Enhancement

The cognitive-enhancing effects of this compound have been explored in various studies, particularly concerning its potential to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's disease. The compound has been linked to improvements in memory and learning through its action on synaptic plasticity.

Clinical Insights: Alzheimer's Disease

- Clinical trials have indicated that oral administration of Hericium erinaceus, which contains this compound, can improve cognitive function in patients with mild cognitive impairment. Mechanistically, this is believed to be due to the upregulation of NGF and BDNF, which support synaptic health .

Antioxidant Activity

This compound possesses potent antioxidant properties, which contribute to its neuroprotective effects. The compound has been shown to enhance the activity of various antioxidant enzymes, thereby reducing oxidative stress within neuronal cells.

Research Findings: Oxidative Stress Reduction

- In vitro studies demonstrated that this compound treatment led to significant reductions in reactive oxygen species (ROS) levels and increased the activity of superoxide dismutase (SOD) and catalase, key enzymes involved in cellular antioxidant defense mechanisms .

Potential Anti-Cancer Applications

Emerging research suggests that this compound may have anti-cancer properties, particularly against breast cancer cells. Preliminary findings indicate that it can inhibit tumor cell proliferation and induce apoptosis via modulation of apoptotic pathways.

Table: Anti-Cancer Effects of this compound

Eigenschaften

CAS-Nummer |

131123-56-3 |

|---|---|

Molekularformel |

C8H10O4 |

Molekulargewicht |

170.16 g/mol |

IUPAC-Name |

3,6-bis(hydroxymethyl)-2-methylpyran-4-one |

InChI |

InChI=1S/C8H10O4/c1-5-7(4-10)8(11)2-6(3-9)12-5/h2,9-10H,3-4H2,1H3 |

InChI-Schlüssel |

FEEAMUNPZANTSE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C=C(O1)CO)CO |

Kanonische SMILES |

CC1=C(C(=O)C=C(O1)CO)CO |

melting_point |

122-123°C |

Key on ui other cas no. |

131123-56-3 |

Physikalische Beschreibung |

Solid |

Synonyme |

6-methyl-2,5-dihydroxymethyl-gamma pyranone herierin III |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.